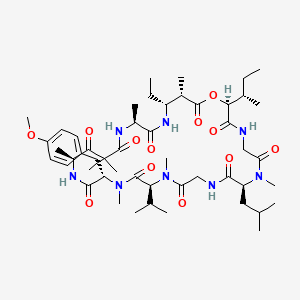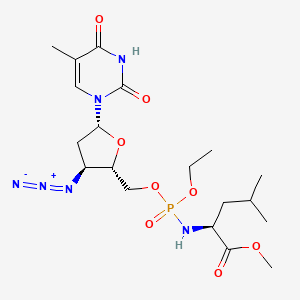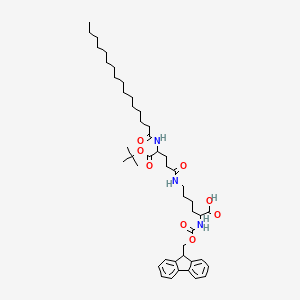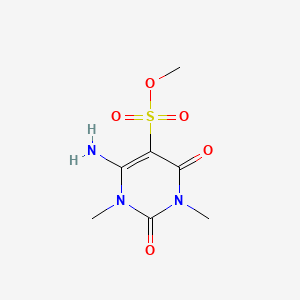
Benzo(ghi)fluoranthene, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(ghi)fluoranthene, methyl- is a polycyclic aromatic hydrocarbon (PAH) that is part of a larger class of compounds known for their complex ring structures. These compounds are often found in the environment as a result of incomplete combustion processes. Benzo(ghi)fluoranthene, methyl- is particularly notable for its unique structure, which includes multiple fused benzene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo(ghi)fluoranthene, methyl- typically involves the cyclization of precursor molecules. One common method is the cyclization of methyl fluorene-9-carboxylate . This process involves several steps, including the formation of intermediate compounds that eventually lead to the desired PAH structure.
Industrial Production Methods
Industrial production of benzo(ghi)fluoranthene, methyl- often involves the use of high-temperature reactors to facilitate the necessary chemical reactions. The process may include the use of catalysts to improve yield and efficiency. The exact conditions can vary depending on the specific industrial setup, but generally involve temperatures ranging from 200°C to 400°C.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(ghi)fluoranthene, methyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Common substitution reactions include halogenation and nitration, where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration typically involves the use of nitric acid.
Major Products
The major products formed from these reactions can vary widely. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(ghi)fluoranthene, methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs.
Biology: Research often focuses on its effects on biological systems, including its potential carcinogenic properties.
Medicine: While not commonly used directly in medicine, its derivatives are studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism by which benzo(ghi)fluoranthene, methyl- exerts its effects is complex and involves multiple pathways. In biological systems, it can interact with DNA, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: Another PAH with similar carcinogenic properties.
Chrysene: Known for its four-ring structure and environmental persistence.
Fluoranthene: A structural isomer with different photophysical properties.
Uniqueness
Benzo(ghi)fluoranthene, methyl- is unique due to its specific ring structure, which influences its chemical reactivity and biological effects. Its methyl group also adds to its distinct properties, affecting its solubility and interaction with other molecules .
Eigenschaften
CAS-Nummer |
1206795-73-4 |
|---|---|
Molekularformel |
C19H12 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
4-methylpentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene |
InChI |
InChI=1S/C19H12/c1-11-5-6-13-9-10-14-8-7-12-3-2-4-15-16(11)18(13)19(14)17(12)15/h2-10H,1H3 |
InChI-Schlüssel |
LQZKZMSMZPSNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC4=C3C5=C(C=C4)C=CC(=C25)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)



